4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Chemical Reactions Analysis
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
4-Chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl and nitro groups, which can significantly alter its biological activity and chemical reactivity.
1H-pyrrolo[2,3-b]pyridine: A structurally similar compound with different substituents, leading to different biological activities and applications.
Properties
Molecular Formula |
C8H7ClN4O2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3 |
InChI Key |
UKXXVHNHIRFRGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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